(S)-4-Cbz-3-(aminomethyl)morpholine
Overview
Description
(S)-4-Cbz-3-(aminomethyl)morpholine is a chiral morpholine derivative with a benzyl carbamate (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cbz-3-(aminomethyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols, aziridines, or epoxides.
Cbz Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected intermediate.
Aminomethylation: The protected morpholine is then subjected to aminomethylation using formaldehyde and a suitable amine source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow chemistry and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cbz-3-(aminomethyl)morpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted morpholine derivatives
Scientific Research Applications
(S)-4-Cbz-3-(aminomethyl)morpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-Cbz-3-(aminomethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the Cbz protection and aminomethyl group.
N-Methylmorpholine: Contains a methyl group instead of the aminomethyl group.
4-Morpholinecarboxaldehyde: Contains a formyl group at the 4-position instead of the Cbz group.
Uniqueness
(S)-4-Cbz-3-(aminomethyl)morpholine is unique due to its chiral nature and the presence of both the Cbz protecting group and the aminomethyl group. These features make it a versatile intermediate for the synthesis of more complex molecules and enhance its potential in medicinal chemistry .
Properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGNIVBGOBZCV-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150228 | |
Record name | 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312161-61-7 | |
Record name | 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312161-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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